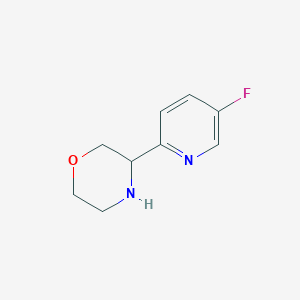
3-(5-Fluoropyridin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluoropyridin-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a fluoropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-2-yl)morpholine typically involves the nucleophilic substitution reaction of a fluoropyridine derivative with morpholine. One common method includes the reaction of 5-fluoropyridine-2-bromide with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-(5-Fluoropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-(5-Fluoropyridin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biological studies to investigate enzyme functions and cellular pathways.
作用機序
The mechanism of action of 3-(5-Fluoropyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties .
類似化合物との比較
Similar Compounds
3-Fluoro-4-morpholinoaniline: Used as an intermediate in the synthesis of antibiotics like linezolid.
2-Fluoropyridine: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
3-(5-Fluoropyridin-2-yl)morpholine is unique due to the combination of the morpholine ring and the fluoropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
生物活性
3-(5-Fluoropyridin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a morpholine ring substituted with a 5-fluoropyridine moiety. This configuration is crucial for its interaction with biological targets.
Molecular Formula: C9H10FN2O
Molecular Weight: 182.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through:
- Hydrogen Bonding: The fluorine atom can form strong hydrogen bonds with target sites.
- Electrostatic Interactions: The electronegative nature of fluorine contributes to favorable electrostatic interactions, enhancing selectivity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that fluorinated pyridine derivatives can inhibit the growth of various bacterial strains and fungi.
Antimalarial Activity
In related studies, pyridine-based compounds have been optimized for antimalarial activity against Plasmodium falciparum. A notable compound demonstrated a reduction in parasitemia by 96% at a dosage of 30 mg/kg in a mouse model . Although this compound has not been directly tested in this context, its structural similarities suggest potential efficacy.
Inhibition of Heat Shock Protein 90 (HSP90)
Research has highlighted the role of morpholine derivatives in inhibiting HSP90, a molecular chaperone implicated in cancer progression. Compounds with similar structures have shown moderate to high affinity for HSP90, leading to promising anti-tumor effects without significant toxicity .
Case Studies
-
Antimicrobial Activity Study
- Objective: To evaluate the antimicrobial efficacy of fluorinated pyridine derivatives.
- Findings: Compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential for further development as antimicrobial agents.
- Antimalarial Optimization Study
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for various compounds related to this compound:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential antimicrobial and antimalarial | Binding to enzymes/receptors via hydrogen bonding |
| 4-(5-Bromopyridin-2-yl)morpholine | Antimicrobial | Similar binding interactions; less potent than fluorine variant |
| 4-(5-Chloropyridin-2-yl)morpholine | Anticancer (HSP90 inhibition) | Moderate affinity for HSP90, leading to anti-tumor effects |
特性
分子式 |
C9H11FN2O |
|---|---|
分子量 |
182.19 g/mol |
IUPAC名 |
3-(5-fluoropyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H11FN2O/c10-7-1-2-8(12-5-7)9-6-13-4-3-11-9/h1-2,5,9,11H,3-4,6H2 |
InChIキー |
AIVMVSAXSXKBGQ-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C2=NC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















